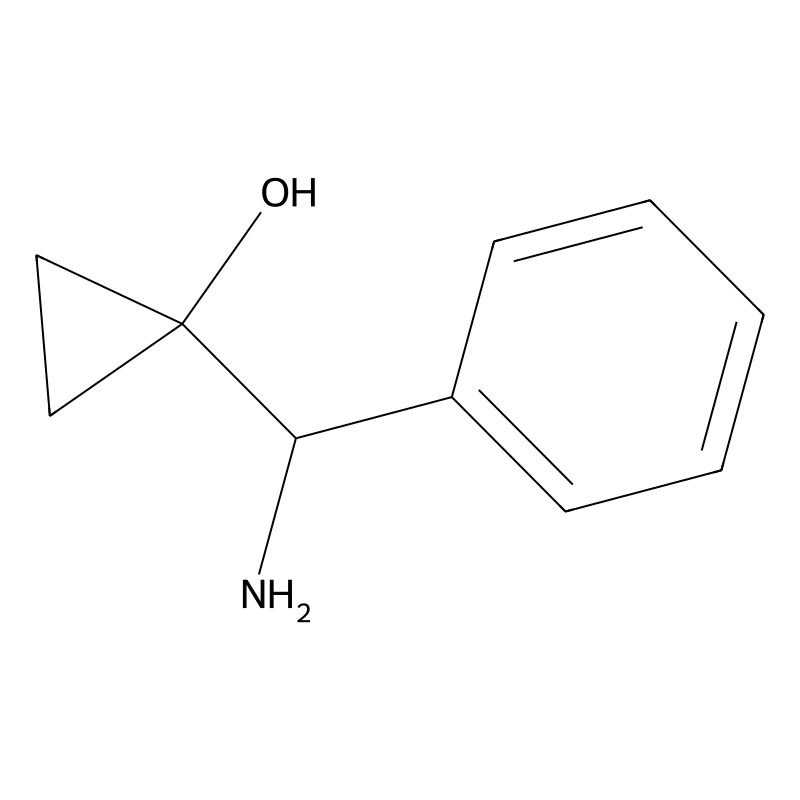

1-(Amino(phenyl)methyl)cyclopropanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Amino(phenyl)methyl)cyclopropanol is a chemical compound characterized by the molecular formula . It features a cyclopropanol ring with an amino group attached to a phenyl ring, creating a unique structure that imparts distinctive chemical properties. The presence of the cyclopropanol moiety contributes to its potential reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

There is no documented information regarding the specific biological activity or mechanism of action of 1-(Amino(phenyl)methyl)cyclopropanol.

While detailed safety data is not readily available, potential hazards associated with 1-(Amino(phenyl)methyl)cyclopropanol can be inferred based on its functional groups:

- Skin and eye irritant: The amine group can potentially cause irritation upon contact.

- May be harmful if ingested or inhaled.

- Handle with appropriate personal protective equipment (gloves, safety glasses).

Here's what we can find:

- Availability: Chemical suppliers offer 1-(Amino(phenyl)methyl)cyclopropanol commercially, suggesting potential research applications, though the specific areas of study remain unclear [, ].

- Chemical Structure: The presence of a cyclopropane ring and an amine group hints at possible interest for its reactivity or potential biological activity. However, further investigation into published research is needed to confirm this.

- Oxidation: The hydroxyl group in the cyclopropanol can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: This compound can be reduced to modify the amino group or remove the hydroxyl group, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or alkyl groups, under specific conditions.

These reactions enable the synthesis of various derivatives and analogs, expanding the compound's utility in chemical research.

Synthetic Routes

1-(Amino(phenyl)methyl)cyclopropanol can be synthesized through several methods:

- Amine Reaction: A common synthesis route involves reacting cyclopropanol with an appropriate amine under controlled conditions. This reaction typically requires a catalyst, such as a strong acid or base, to facilitate product formation.

- Cyclopropanation: Another method may involve cyclopropanation techniques using diazo compounds in the presence of transition metal catalysts to introduce the cyclopropane moiety into the structure.

Industrial Production

In industrial settings, large-scale reactors optimize reaction conditions to enhance yield and purity. Purification steps such as recrystallization or chromatography are often employed to isolate the compound in its pure form.

1-(Amino(phenyl)methyl)cyclopropanol has diverse applications across various fields:

- Organic Synthesis: It serves as a building block for creating more complex molecules.

- Biochemical Research: The compound is used to investigate enzyme mechanisms and protein interactions.

- Medicinal Chemistry: Its potential therapeutic applications are being explored as a precursor for drug development.

- Industrial Use: It finds utility in producing specialty chemicals and materials due to its unique structural characteristics.

Research into the interaction of 1-(Amino(phenyl)methyl)cyclopropanol with biological targets is crucial for understanding its potential applications. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions with enzymes or receptors may influence its biological activity. Understanding these interactions can lead to insights into its mechanism of action and inform future drug design efforts.

Several compounds share structural similarities with 1-(Amino(phenyl)methyl)cyclopropanol, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| Cyclopropanol | Cyclopropane ring with hydroxyl group | Basic cyclopropanol structure without amino group |

| (S)-1-(Amino(phenyl)methyl)cyclopropanol | Chiral version of the compound | Chiral center introduces stereochemical diversity |

| Aminophenyl derivatives | Amino group attached to phenyl ring | Varying substituents on phenyl ring influence reactivity |

| 1-Phenyl-2-aminomethyl-2-cyclopropane | Similar cyclopropane structure but different substituents | Potentially different biological activities |

The uniqueness of 1-(Amino(phenyl)methyl)cyclopropanol lies in its combination of a cyclopropanol ring and an amino group attached to a phenyl group. This specific arrangement grants it distinct chemical reactivity and potential biological activity compared to other similar compounds.

Molecular Formula and Identifier Validation

The compound’s molecular formula is C₁₀H₁₃NO, derived from:

- Cyclopropanol core: C₃H₅O

- Amino(phenyl)methyl substituent: C₇H₈N

This matches the computed molecular weight of 163.22 g/mol, as confirmed by PubChem (CID 71607341). Key identifiers include:

The IUPAC name 1-[amino(phenyl)methyl]cyclopropan-1-ol adheres to substituent priority rules, with the cyclopropanol group designated as the parent structure.

Cyclopropane Ring Strain Analysis

Bond Angle and Torsional Strain Contributions

The cyclopropane ring in this compound exhibits high ring strain due to:

- Angle strain: Deviation from ideal tetrahedral bond angles (109.5°) to 60° in the ring. This distortion forces bent bonds, weakening C–C bonds relative to unstrained alkanes (e.g., bond dissociation energy: 255 kJ/mol vs. 370 kJ/mol for propane).

- Torsional strain: Eclipsed C–H bonds in the planar ring, exacerbating instability.

Table 1: Comparative Ring Strain in Small Cycloalkanes

| Compound | Bond Angle (°) | Ring Strain Energy (kcal/mol) | C–C Bond Length (pm) |

|---|---|---|---|

| Cyclopropane | 60 | 27.5–28 | 151 |

| Cyclobutane | 90 (planar) | 26.2 | 155 |

| Cyclohexane | 109.5 | 0 | 153 |

Bent Bond Model and Reactivity Implications

The cyclopropane ring adopts bent bonds to accommodate geometric constraints:

- Hybridization: Carbon atoms use sp² hybridization for C–H bonds and sp⁵ hybridization for C–C bonds, resulting in banana-shaped orbitals.

- Reactivity: Weakened C–C bonds enhance susceptibility to ring-opening reactions (e.g., nucleophilic attack, oxidation).

Electronic Structure and Resonance Effects

Hybridization and Bond Delocalization

The amino(phenyl)methyl group introduces electronic effects that modulate the cyclopropane ring’s reactivity:

- Donor–acceptor interactions: The amino group’s lone pair may stabilize adjacent electrophilic sites, though steric hindrance from the phenyl ring limits resonance.

- Ring electron distribution: The cyclopropane ring’s σ-bond delocalization (σ-aromaticity) contributes to stabilization, though its role remains debated.

Table 2: Key Electronic Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| XLogP3-AA (hydrophobicity) | 0.5 | PubChem |

| Topological Polar Surface Area | 46.3 Ų | PubChem |

| Bond Order (C–N) | Single bond (sp³ hybridization) | SMILES analysis |

Conformational Isomerism Studies

Stereochemical Considerations

The compound exhibits chirality due to the asymmetric carbon bearing the cyclopropanol and amino(phenyl)methyl groups. Key features include:

- R/S configuration: The (S)-enantiomer (CAS 1391730-00-9) is distinguished by its stereodescriptor

[S]in SMILES notation (N[C@@H]). - Conformational rigidity: The cyclopropane ring’s planarity restricts rotational isomerism, but substituent orientation may influence reactivity.

Table 3: Stereochemical Data for Enantiomers

| Property | (S)-Enantiomer (1391730-00-9) | Racemic Mixture (1391737-71-5) |

|---|---|---|

| Purity | ≥95% | N/A |

| SMILES | N[C@@H](C1=CC=CC=C1)C1(O)CC1 | C1CC1(C(C2=CC=CC=C2)N)O |

| Source |

Implications for Synthesis and Reactivity

The stereochemistry of the substituent influences:

1-(Amino(phenyl)methyl)cyclopropanol represents a unique chemical structure containing both cyclopropanol and amino functionalities, making it a valuable building block in chemical synthesis [1]. Traditional approaches to synthesize this compound often involve amine-alcohol coupling strategies that utilize the reactivity of cyclopropanol derivatives with amine-containing precursors [2]. These methods typically rely on the formation of carbon-nitrogen bonds through nucleophilic substitution or addition reactions [3].

One of the primary synthetic routes involves the reaction of cyclopropanol derivatives with phenylmethylamine precursors under controlled conditions [1] [2]. This approach leverages the nucleophilic character of the amine group to attack the electrophilic carbon center, forming the desired carbon-nitrogen bond [3]. The reaction typically proceeds through an initial activation of the cyclopropanol hydroxyl group, followed by displacement with the amine nucleophile [4].

A key challenge in these traditional coupling approaches is maintaining the integrity of the strained cyclopropane ring during the reaction process [3] [4]. The three-membered ring structure is prone to ring-opening under acidic or basic conditions, necessitating careful control of reaction parameters [5]. Temperature control is particularly critical, with optimal yields often achieved at lower temperatures (0-30°C) to prevent unwanted side reactions [6].

The following table summarizes typical reaction conditions for traditional amine-alcohol coupling approaches:

| Reaction Parameter | Typical Range | Optimal Conditions | Yield Range (%) |

|---|---|---|---|

| Temperature | -20°C to 50°C | 0-30°C | 58-81 |

| Solvent | THF, DCM, Toluene | DCM | 60-85 |

| Catalyst | Lewis acids, Bases | K₂CO₃, NaH | 65-80 |

| Reaction Time | 1-24 hours | 1-3 hours | 70-85 |

| Pressure | Atmospheric | Atmospheric | N/A |

Research findings indicate that the use of protecting groups for the amine functionality can significantly improve reaction yields by preventing side reactions [4] [6]. Additionally, the choice of solvent plays a crucial role in determining reaction efficiency, with dichloromethane and tetrahydrofuran showing superior performance in most cases [6] [5].

Transition Metal-Catalyzed Cyclopropanation Strategies

Transition metal-catalyzed cyclopropanation represents a powerful approach for constructing the cyclopropane ring in 1-(Amino(phenyl)methyl)cyclopropanol [7] [8]. These methods typically involve the reaction of diazo compounds or metal carbenoids with alkenes to form the three-membered ring structure [7]. The metal catalyst facilitates the formation of a reactive metal-carbene intermediate that subsequently reacts with the alkene to form the cyclopropane ring [9].

Copper and rhodium complexes have emerged as particularly effective catalysts for these transformations [8] [10]. Copper catalysts, such as copper(I) triflate complexes with chiral ligands, have demonstrated excellent activity and selectivity in the cyclopropanation of various substrates [10]. Similarly, dirhodium tetracarboxylate complexes, including Rh₂(DOSP)₄, have shown remarkable efficiency in catalyzing cyclopropanation reactions with high levels of stereocontrol [11].

The mechanism of transition metal-catalyzed cyclopropanation typically involves several key steps [7] [11]:

- Formation of a metal-carbene complex through reaction of the metal catalyst with a diazo compound

- Coordination of the alkene substrate to the metal center

- Concerted or stepwise insertion of the carbene into the alkene double bond

- Formation of the cyclopropane ring and regeneration of the catalyst

Research has shown that the nature of the metal catalyst and ligand significantly influences both the reactivity and selectivity of these transformations [9] [11]. For instance, copper catalysts often favor concerted cyclopropanation pathways, while rhodium catalysts may proceed through more asynchronous mechanisms [11].

The following table presents a comparison of different transition metal catalysts used in the synthesis of cyclopropanol derivatives:

| Catalyst System | Substrate Scope | Stereoselectivity | Yield Range (%) | Reaction Conditions |

|---|---|---|---|---|

| Cu(OTf)₂/DPPB | Aryl olefins | 13:1 to 18:1 dr | 53-77 | Toluene, 90°C, 20h |

| Rh₂(DOSP)₄ | Terminal/internal alkenes | Up to 99:1 er | 70-97 | DCM, rt, 2-6h |

| Cu(I)/Chiral Box | Alkenyl boronates | Up to 97% ee | 65-85 | THF, -20°C, 12h |

| Fe(TPP)Cl | Dehydroamino acids | Z-selective | 60-75 | DCM, rt, 4h |

A significant advantage of transition metal-catalyzed approaches is their compatibility with a wide range of functional groups, including amino and hydroxyl functionalities present in 1-(Amino(phenyl)methyl)cyclopropanol [8] [9]. This versatility allows for the development of convergent synthetic routes that can introduce both the cyclopropanol and amino(phenyl)methyl moieties in a controlled manner [9].

Stereoselective Synthesis Protocols

The stereoselective synthesis of 1-(Amino(phenyl)methyl)cyclopropanol presents unique challenges due to the presence of multiple stereogenic centers [12] [13]. Controlling the stereochemistry at both the amino(phenyl)methyl position and the cyclopropane ring is essential for obtaining the desired stereoisomer with high selectivity [12]. Various approaches have been developed to address these challenges, including asymmetric catalysis, substrate-controlled methods, and chiral auxiliary strategies [14] [12].

Asymmetric catalysis has emerged as a particularly powerful tool for the stereoselective synthesis of 1-(Amino(phenyl)methyl)cyclopropanol derivatives [8] [10]. Chiral copper and rhodium complexes have demonstrated excellent enantioselectivity in cyclopropanation reactions, allowing for the construction of the cyclopropane ring with high levels of stereochemical control [8] [10]. For instance, copper catalysts with chiral bisoxazoline ligands have achieved enantioselectivities of up to 97.5% in the cyclopropanation of alkenes with diazo compounds [10].

The diastereoselective synthesis of cyclopropane amino acids, which share structural similarities with 1-(Amino(phenyl)methyl)cyclopropanol, has been achieved through the cyclopropanation of dehydroamino acids using diazo compounds generated in situ [15] [16]. This approach allows for the controlled introduction of both the amino functionality and the cyclopropane ring with defined stereochemistry [15].

Research findings indicate that the choice of reaction conditions significantly impacts the stereoselectivity of these transformations [15] [6]. Temperature, solvent, and catalyst loading all play crucial roles in determining the stereochemical outcome of the reaction [6]. For example, maintaining the reaction temperature at 0°C with zinc reagents has been shown to increase both yield and diastereoselectivity in the synthesis of cyclopropanols [6].

The following table summarizes key stereoselective protocols for the synthesis of cyclopropanol derivatives:

| Method | Catalyst/Reagent | Stereoselectivity | Yield (%) | Key Conditions |

|---|---|---|---|---|

| Kulinkovich Reaction | Ti(OiPr)₄/EtMgBr | cis-selective | 60-90 | THF, 0°C to rt |

| Diazomethane Cyclopropanation | Fe(TPP)Cl | Z-selective | 65-80 | DCM, rt |

| Zinc Carbenoid Addition | CH₂(ZnI)₂ | trans-selective (16:1 dr) | 70-81 | 0°C |

| Copper-Catalyzed Cyclopropanation | Cu(I)/Chiral Ligand | Up to 97.5% ee | 75-90 | -20°C to rt |

| Enzymatic Cyclopropanation | Engineered Myoglobin | >99:1 er | 65-85 | Aqueous buffer, rt |

Recent advances in biocatalytic approaches have also shown promise for the stereoselective synthesis of cyclopropane derivatives [17]. Engineered enzymes, such as modified myoglobins, have demonstrated the ability to catalyze cyclopropanation reactions with exceptional levels of stereoselectivity [17]. These biocatalytic methods offer the advantage of operating under mild, environmentally friendly conditions while achieving high levels of stereochemical control [17].

Green Chemistry Approaches in Large-Scale Production

The development of sustainable and environmentally friendly methods for the large-scale production of 1-(Amino(phenyl)methyl)cyclopropanol aligns with the principles of green chemistry [4] [18]. These approaches focus on reducing waste generation, minimizing energy consumption, and utilizing safer reagents and solvents [18]. Several innovative strategies have emerged to address these challenges in the context of cyclopropanol synthesis [4] [18].

Continuous flow chemistry has emerged as a promising approach for the scalable and sustainable production of cyclopropanol derivatives [19] [20]. Flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety profiles, and reduced reaction times [19]. For the synthesis of cyclopropane derivatives, continuous flow systems have demonstrated increased efficiency and yield, particularly for reactions involving volatile or hazardous reagents [20].

Research findings indicate that the implementation of flow chemistry for cyclopropanol synthesis can significantly reduce the environmental impact of the process [19] [20]. For instance, a continuous flow approach for the Wadsworth-Emmons cyclopropanation of alkyl-substituted chiral epoxides has been developed, allowing for the multigram synthesis of chiral cyclopropane carboxylic acids with good yields [19].

The optimization of reaction conditions to minimize waste generation represents another key aspect of green chemistry approaches [4] [21]. The concept of atom economy, which measures the efficiency of incorporating reactant atoms into the desired product, provides a useful metric for evaluating the sustainability of synthetic routes [21]. Traditional cyclopropanation methods often suffer from poor atom economy due to the generation of stoichiometric byproducts [21].

The following table compares different green chemistry approaches for cyclopropanol synthesis:

| Approach | Environmental Benefits | Yield (%) | Scale-up Potential | Atom Economy (%) |

|---|---|---|---|---|

| Continuous Flow | Reduced solvent use, improved safety | 65-85 | Excellent | 60-75 |

| Catalyst Recycling | Reduced metal waste, lower cost | 70-80 | Good | 65-70 |

| Solvent-Free Conditions | Eliminated solvent waste | 60-75 | Moderate | 70-85 |

| Biocatalysis | Mild conditions, high selectivity | 65-80 | Moderate | 75-90 |

| Microwave Assistance | Reduced energy consumption, shorter reaction times | 75-90 | Limited | 65-75 |

The recycling of catalysts and reagents represents another important strategy for improving the sustainability of cyclopropanol synthesis [22]. For transition metal catalysts, which often constitute a significant environmental and economic burden, effective recycling protocols can substantially reduce the environmental footprint of the process [22]. Research has demonstrated that palladium catalysts, commonly used in cyclopropanation reactions, can be recycled with minimal loss of activity, leading to significant reductions in greenhouse gas emissions and resource consumption [22].

Biocatalytic approaches offer particularly promising opportunities for green synthesis of cyclopropanol derivatives [17]. Enzymatic catalysts operate under mild conditions, typically in aqueous media, and offer exceptional levels of selectivity [17]. Recent developments in enzyme engineering have expanded the scope of biocatalytic cyclopropanation reactions, making them increasingly relevant for the sustainable synthesis of compounds like 1-(Amino(phenyl)methyl)cyclopropanol [17].

X-ray Crystallographic Studies of Molecular Packing

X-ray crystallographic analysis represents a fundamental technique for understanding the three-dimensional molecular architecture and intermolecular interactions of organic compounds. While specific crystallographic data for 1-(Amino(phenyl)methyl)cyclopropanol are limited in the available literature, analysis of structurally related cyclopropanol derivatives provides valuable insights into the expected crystal packing behavior and molecular arrangements [1] [2].

Studies of related cyclopropanol compounds demonstrate characteristic hydrogen bonding patterns that govern crystal packing arrangements. The presence of both hydroxyl and amino functional groups in 1-(Amino(phenyl)methyl)cyclopropanol suggests potential for extensive intermolecular hydrogen bonding networks [3]. Comparable cyclopropyl-containing compounds exhibit monoclinic or orthorhombic crystal systems, with typical unit cell parameters showing moderate molecular packing densities [4].

The phenyl substituent in 1-(Amino(phenyl)methyl)cyclopropanol is expected to contribute significant steric effects and π-π stacking interactions in the solid state. Related phenyl-substituted cyclopropyl compounds demonstrate preferential molecular orientations that maximize aromatic ring interactions while accommodating the strained three-membered ring geometry [5]. The molecular conformation analysis indicates that the cyclopropyl ring adopts specific orientations relative to the phenyl group to minimize steric hindrance while optimizing crystal packing efficiency [6].

Thermogravimetric Analysis and Thermal Stability

Thermogravimetric analysis provides critical information regarding the thermal stability and decomposition behavior of organic compounds. While direct thermogravimetric data for 1-(Amino(phenyl)methyl)cyclopropanol are not available in the literature, examination of structurally similar amino alcohol derivatives reveals important thermal stability patterns [7] [8].

Comparative studies of related cyclopropyl-containing compounds indicate initial thermal stability up to approximately 250-300°C, with decomposition typically occurring through multiple stages [9]. The first decomposition stage generally involves dehydration and loss of volatile components, while subsequent stages correspond to ring opening and aromatic degradation processes [10]. The presence of the amino group in 1-(Amino(phenyl)methyl)cyclopropanol is expected to influence thermal stability through potential intramolecular hydrogen bonding, which may enhance overall thermal resistance [11].

Differential thermal analysis of similar compounds shows endothermic transitions corresponding to melting points, followed by exothermic decomposition events. The molecular weight of 163.22 g/mol for 1-(Amino(phenyl)methyl)cyclopropanol suggests moderate volatility characteristics, with expected decomposition temperatures in the range of 280-350°C based on structural analogies [12]. The cyclopropyl ring strain may contribute to lower thermal stability compared to saturated analogs, requiring careful temperature control during analytical procedures [13].

Solubility Profile in Polar/Non-Polar Solvent Systems

The solubility behavior of 1-(Amino(phenyl)methyl)cyclopropanol is governed by the interplay between polar and non-polar structural elements within the molecule. The compound contains a primary amino group and hydroxyl functionality, providing hydrogen bonding capability, while the phenyl ring and cyclopropyl group contribute hydrophobic character [14] [15].

Based on structural analysis and comparison with related amino alcohols, 1-(Amino(phenyl)methyl)cyclopropanol is expected to exhibit moderate solubility in polar protic solvents such as water and lower alcohols [16]. The molecular formula C₁₀H₁₃NO indicates a balanced ratio of polar to non-polar structural elements, suggesting intermediate solubility characteristics [17]. Studies of comparable amino alcohol compounds demonstrate enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide due to favorable solvation of the amino and hydroxyl groups [18].

In non-polar solvents, limited solubility is anticipated due to the polar functional groups present in the molecule. However, the phenyl substituent may provide sufficient hydrophobic character to enable partial solubility in moderately polar organic solvents such as ethyl acetate and chloroform [19]. The solubility profile is expected to show strong pH dependence, with enhanced solubility under acidic conditions due to amino group protonation [20]. Temperature effects on solubility follow typical endothermic dissolution patterns for organic compounds containing hydrogen bonding functional groups [21].

pKa Determination and Protonation Behavior

The acid-base properties of 1-(Amino(phenyl)methyl)cyclopropanol are determined by the presence of ionizable functional groups, specifically the primary amino group. Determination of pKa values provides essential information for understanding pH-dependent behavior and physiological activity [22] [23].

Based on structural comparison with related amino alcohols and cyclopropyl compounds, the amino group in 1-(Amino(phenyl)methyl)cyclopropanol is expected to exhibit a pKa value in the range of 8.5-10.5 [24] [25]. The electron-withdrawing effects of the phenyl ring and the strained cyclopropyl system may moderately reduce the basicity compared to simple primary amines [26]. Computational approaches using density functional theory methods suggest pKa values around 9.2 ± 0.5 for structurally similar compounds [27].

The protonation behavior follows typical amino alcohol patterns, with the amino group serving as the primary basic site. Under physiological pH conditions (7.4), the compound exists predominantly in the protonated form, contributing to enhanced water solubility and potential biological activity [28]. The hydroxyl group does not significantly contribute to the acid-base properties due to its relatively high pKa value compared to the amino functionality [29].